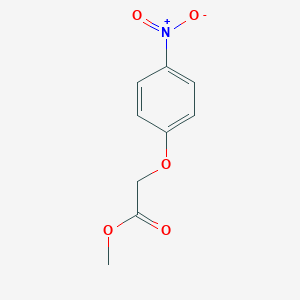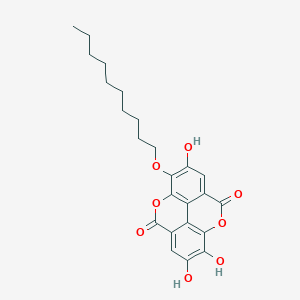
3-O-Decylellagic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Decylellagic acid is a natural polyphenolic compound that is found in a variety of plants, including pomegranates, oak bark, and strawberries. This compound has been the subject of extensive scientific research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 3-O-Decylellagic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress. This compound may also have anticancer effects by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anticancer effects, 3-O-Decylellagic acid has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-O-Decylellagic acid in lab experiments is that it is a natural compound that can be easily extracted from natural sources. However, one limitation is that the compound can be difficult to purify, which may make it challenging to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on 3-O-Decylellagic acid. For example, researchers may continue to investigate the compound's potential therapeutic properties, as well as its mechanism of action. Additionally, researchers may explore new methods of synthesizing the compound, as well as ways to improve its purity and stability. Finally, researchers may investigate the potential use of 3-O-Decylellagic acid in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
3-O-Decylellagic acid can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of the compound from pomegranate peel using a combination of solvents and chromatography techniques.
Applications De Recherche Scientifique
3-O-Decylellagic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Propriétés
Numéro CAS |
110007-19-7 |
|---|---|
Nom du produit |
3-O-Decylellagic acid |
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3 |
Clé InChI |
IOLJKBSBRLZDIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
Autres numéros CAS |
110007-19-7 |
Synonymes |
3-O-decylellagic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



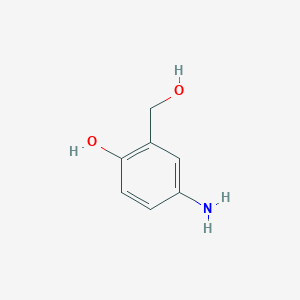
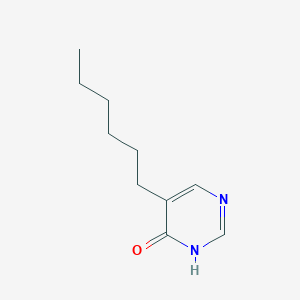
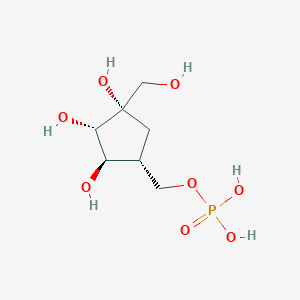
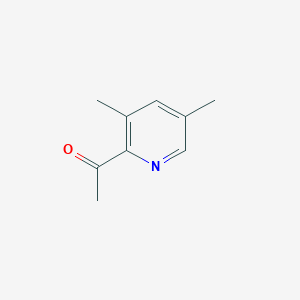
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
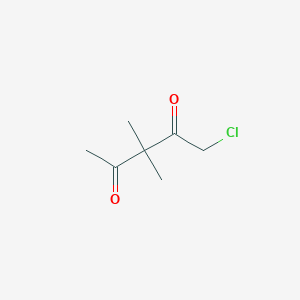
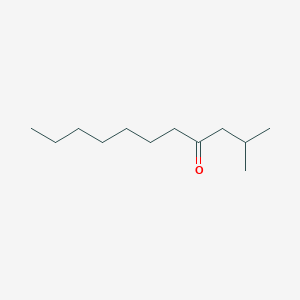
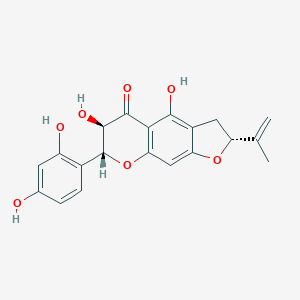
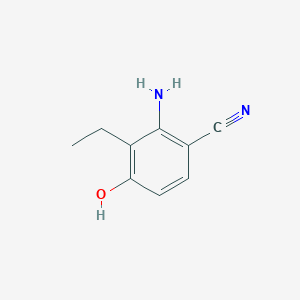
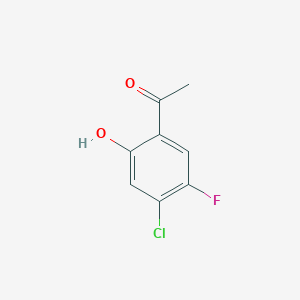
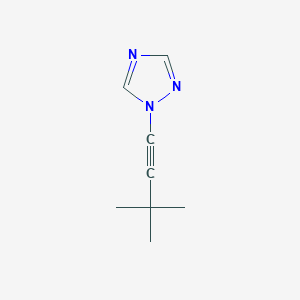
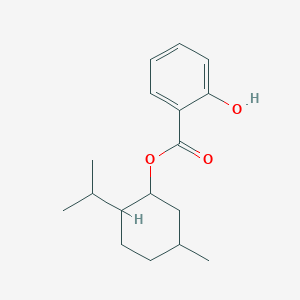
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
